molecular formula C7H24N9P3 B12705553 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2-(1-aziridinyl)-2,4,4,6,6-pentakis(methylamino)- CAS No. 89631-71-0

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2-(1-aziridinyl)-2,4,4,6,6-pentakis(methylamino)-

Katalognummer: B12705553
CAS-Nummer: 89631-71-0
Molekulargewicht: 327.25 g/mol
InChI-Schlüssel: RZZKSSYMVXKVPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 6234084 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of BRN 6234084 involves several steps, including specific reaction conditions and reagents. The compound can be prepared through a series of organic reactions, often involving the use of catalysts and specific temperature and pressure conditions. Industrial production methods may vary, but they generally follow the principles of organic synthesis, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

BRN 6234084 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired reaction pathway and product formation .

Wissenschaftliche Forschungsanwendungen

BRN 6234084 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of BRN 6234084 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

BRN 6234084 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compared to these compounds, BRN 6234084 may offer distinct advantages in terms of reactivity, stability, and application potential, making it a valuable compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

89631-71-0

Molekularformel

C7H24N9P3

Molekulargewicht

327.25 g/mol

IUPAC-Name

6-(aziridin-1-yl)-2-N,2-N',4-N,4-N',6-N-pentamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6-pentamine

InChI

InChI=1S/C7H24N9P3/c1-8-17(9-2)13-18(10-3,11-4)15-19(12-5,14-17)16-6-7-16/h8-12H,6-7H2,1-5H3

InChI-Schlüssel

RZZKSSYMVXKVPS-UHFFFAOYSA-N

Kanonische SMILES

CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)NC)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.